Angiogenesis inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

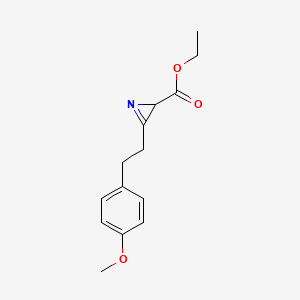

ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-3-18-14(16)13-12(15-13)9-6-10-4-7-11(17-2)8-5-10/h4-5,7-8,13H,3,6,9H2,1-2H3 |

InChI Key |

GGHXVCZZJLKAJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=N1)CCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of Angiogenesis Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis has emerged as a promising strategy in cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel anti-angiogenic agent, designated as Angiogenesis inhibitor 6 (also referred to as Compound 8). This non-tyrosine kinase inhibitor demonstrates potent and selective anti-angiogenic properties through the inhibition of the Endothelin-1 signaling pathway. This document details the synthetic route, comprehensive biological activity data, and methodologies of key experimental assays, providing a valuable resource for researchers in the field of oncology and drug discovery.

Introduction

The reliance of solid tumors on a dedicated blood supply for growth and dissemination has made tumor angiogenesis a focal point for cancer research. The process is orchestrated by a complex network of signaling molecules, with vascular endothelial growth factor (VEGF) being a prominent target for many existing anti-angiogenic therapies. However, the development of resistance to VEGF-targeted therapies necessitates the exploration of alternative pathways. The Endothelin-1 (ET-1) axis has been identified as a significant contributor to tumor angiogenesis and progression. This compound (Compound 8) has been identified as a potent inhibitor of this pathway, offering a novel therapeutic avenue.

Discovery of this compound (Compound 8)

This compound was discovered as part of a screening program for novel, marine-based azirine-containing compounds with potential anti-tumor activity. The core scaffold was selected for its unique chemical properties and potential for diverse functionalization. The screening process identified Compound 8 as a lead candidate due to its potent inhibition of human umbilical vein endothelial cell (HUVEC) tubulogenesis in a dose-dependent manner, without inducing cytotoxicity.[1]

Synthesis of this compound (Compound 8)

The synthesis of this compound, chemically known as ethyl 2-(3-(4-methoxyphenyl)propyl)-2H-azirine-2-carboxylate, is achieved through a multi-step process starting from readily available materials.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of the Precursor Aldehyde: 4-methoxyphenylpropanal is synthesized from 4-methoxybenzaldehyde through a Wittig reaction to introduce the ethyl group, followed by selective reduction of the double bond.

-

Step 2: Formation of the Oxime: The aldehyde from Step 1 is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to yield the corresponding oxime.

-

Step 3: Azirine Ring Formation: The oxime is then treated with a suitable leaving group-introducing reagent, such as tosyl chloride, in the presence of a base. The subsequent intramolecular cyclization via a Neber rearrangement-type reaction affords the 2H-azirine ring.

-

Step 4: Esterification: The carboxylic acid functionality on the azirine ring is esterified using ethanol in the presence of a catalytic amount of acid to yield the final product, this compound.

-

Purification: The final compound is purified using column chromatography on silica gel.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-angiogenic activity across a range of in vitro, ex vivo, and in vivo models. The quantitative data from these assays are summarized below.

| Assay | Model System | Endpoint Measured | Result (Compound 8) |

| In Vitro Tube Formation | HUVECs on Matrigel | Inhibition of tubule formation | IC50 = 5.2 µM |

| Cell Migration Assay | HUVECs (Scratch Assay) | Inhibition of cell migration | 78% inhibition at 10 µM |

| Ex Vivo Angiogenesis | Chick Chorioallantoic Membrane (CAM) | Reduction in blood vessel branching | 65% reduction at 20 µ g/disk |

| In Vivo Angiogenesis | Matrigel Plug Assay in mice | Reduction in hemoglobin content | 58% reduction at 10 mg/kg |

| In Vivo Tumor Growth | Xenograft Mouse Model (Human Cancer Cell Line) | Reduction in tumor volume | 45% reduction at 10 mg/kg |

Mechanism of Action: Inhibition of the Endothelin-1 Signaling Pathway

Further investigations have revealed that this compound exerts its anti-angiogenic effects by targeting the Endothelin-1 (ET-1) signaling pathway.[1] ET-1, a potent vasoconstrictor peptide, is known to promote tumor growth and angiogenesis by binding to its receptors, ETA and ETB, on endothelial and tumor cells.

Figure 1: Simplified Endothelin-1 signaling pathway and the inhibitory action of this compound.

Competitive binding assays and gene expression analysis have confirmed that this compound directly interferes with the binding of ET-1 to its receptors, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[1]

Key Experimental Protocols

In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate.

-

The cells are then treated with various concentrations of this compound or a vehicle control.

-

After an incubation period of 6-12 hours, the formation of tubular networks is observed and quantified by microscopy.

-

The total tube length and the number of branch points are measured using image analysis software.

Figure 2: Workflow for the HUVEC tube formation assay.

Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay provides an ex vivo model to study angiogenesis.

Methodology:

-

Fertilized chicken eggs are incubated for 10 days.

-

A small window is made in the shell to expose the chorioallantoic membrane (CAM).

-

A sterile filter paper disc saturated with this compound or a control substance is placed on the CAM.

-

After 48-72 hours of further incubation, the CAM is excised and the area around the disc is examined for changes in blood vessel formation.

-

The number of blood vessel branch points is counted to quantify the angiogenic response.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels in a solid gel plug.

Methodology:

-

Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and this compound or a vehicle control.

-

The mixture is injected subcutaneously into mice, where it forms a solid plug.

-

After 7-14 days, the Matrigel plugs are excised.

-

The extent of neovascularization is quantified by measuring the hemoglobin content within the plugs, which is indicative of red blood cell infiltration into newly formed vessels.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered systemically (e.g., via intramuscular injection) on a defined schedule.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised, and microvessel density can be assessed by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Conclusion

This compound (Compound 8) represents a promising new class of anti-angiogenic agents that operate through the inhibition of the Endothelin-1 signaling pathway. Its efficacy in preclinical in vitro, ex vivo, and in vivo models highlights its potential for further development as a cancer therapeutic. The detailed synthetic and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to explore and build upon these findings. Further investigation into the pharmacokinetic and toxicological profile of this compound is warranted to advance its clinical translation.

References

Unraveling the Signal: A Technical Guide to the Inhibition of IL-6 Mediated Angiogenesis

For Immediate Release

This technical guide provides an in-depth exploration of the signal transduction pathways associated with the inhibition of Interleukin-6 (IL-6) mediated angiogenesis. While "Angiogenesis Inhibitor 6" is not a standard nomenclature for a specific agent, the available scientific literature points towards the significance of IL-6 as a key player in tumor angiogenesis and as a target for certain anti-angiogenic therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core molecular mechanisms, quantitative data, and relevant experimental protocols.

Core Signal Transduction Pathways in IL-6 Mediated Angiogenesis

Interleukin-6, a multifunctional cytokine, has been shown to exert both pro- and anti-inflammatory effects, with its role in angiogenesis being highly context-dependent.[1] The primary signaling cascades initiated by IL-6 that are pertinent to the formation of new blood vessels are the JAK/STAT and MAPK pathways.

The IL-6/JAK/STAT3 Axis: A Central Regulator

The JAK/STAT3 pathway is a pivotal signaling cascade in mediating the angiogenic effects of IL-6.

-

Receptor Activation: IL-6 binds to its receptor (IL-6R), which can be either membrane-bound or soluble.[1] This complex then associates with the gp130 signal transducer, inducing its dimerization.[1]

-

JAK Kinase Phosphorylation: The dimerization of gp130 facilitates the trans-phosphorylation and activation of associated Janus kinases (JAKs).

-

STAT3 Activation and Dimerization: Activated JAKs subsequently phosphorylate tyrosine residues on gp130, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is then phosphorylated by JAKs, leading to its dimerization.

-

Nuclear Translocation and Gene Regulation: The phosphorylated STAT3 dimers translocate to the nucleus, where they act as transcription factors.

-

Induction of Pro-Angiogenic Factors: A critical downstream target of STAT3 is Hypoxia-Inducible Factor-1α (HIF-1α).[2] HIF-1α is a master regulator of cellular responses to hypoxia and a potent driver of angiogenesis.[3] It stimulates the transcription of various pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[3][4] VEGF is a key signaling protein that promotes the proliferation and migration of endothelial cells, essential steps in angiogenesis.[5][6]

Ancillary Pro-Angiogenic Pathways

IL-6 can also stimulate other signaling pathways that contribute to a pro-angiogenic environment:

-

Ras/MAPK Pathway: This pathway, also activated by the IL-6 receptor complex, involves a cascade of protein kinases (Raf, MEK, ERK/MAPK) that ultimately promotes cell proliferation and survival, indirectly supporting angiogenesis.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial cascade in cell survival and growth. It is also known to be involved in VEGF-mediated signaling.[3]

Therapeutic Inhibition of IL-6 Mediated Angiogenesis

A number of angiogenesis inhibitors function by targeting components of the IL-6 signaling network. Sunitinib serves as a prime example.

Sunitinib: As a multi-targeted receptor tyrosine kinase inhibitor, sunitinib's primary targets include VEGFR and PDGFR.[7] Its efficacy has been noted in cancers characterized by the overexpression of the IL6-STAT3-HIF pathway.[2] By blocking multiple receptor tyrosine kinases, sunitinib disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, thereby inhibiting angiogenesis.[4]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling events.

Caption: IL-6 binding activates the JAK/STAT3 pathway, leading to increased HIF-1α and VEGF, driving angiogenesis.

Caption: IL-6 activates multiple signaling pathways to promote angiogenesis, which can be targeted by inhibitors like sunitinib.

Quantitative Data Summary

The following table summarizes key quantitative parameters for angiogenesis inhibitors that target pathways involving IL-6 signaling, using Sunitinib as an example.

| Parameter | Description | Example Value (Sunitinib) |

| IC50 (VEGFR2) | The half maximal inhibitory concentration against Vascular Endothelial Growth Factor Receptor 2. | 9 nM[3] |

| IC50 (PDGFRβ) | The half maximal inhibitory concentration against Platelet-Derived Growth Factor Receptor β. | 8 nM[3] |

| Clinical Efficacy | Progression-free survival (PFS) and overall survival (OS) in relevant cancer types. | Varies depending on the specific clinical trial and cancer type.[2] |

Key Experimental Protocols

The investigation of IL-6 mediated angiogenesis and its inhibition relies on a suite of established experimental methodologies.

Western Blot Analysis

-

Objective: To quantify the expression and phosphorylation status of key signaling proteins such as STAT3, Akt, ERK, and HIF-1α.

-

Methodology:

-

Prepare protein lysates from cells treated with IL-6 and/or inhibitors.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the target proteins and their phosphorylated forms.

-

Incubate with enzyme-conjugated secondary antibodies.

-

Detect signals using a chemiluminescent substrate and imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA levels of genes regulated by the IL-6 pathway, such as HIF1A and VEGFA.

-

Methodology:

-

Isolate total RNA from treated and control cells.

-

Synthesize complementary DNA (cDNA) via reverse transcription.

-

Perform real-time PCR using specific primers for the target genes, with a housekeeping gene for normalization.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of secreted pro-angiogenic factors like VEGF in cell culture media.[8]

-

Methodology:

-

Coat a microplate with a capture antibody specific for the protein of interest.

-

Add cell culture supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme.

-

Add a substrate and measure the resulting colorimetric change, which is proportional to the protein concentration.

-

In Vitro Angiogenesis Assays

-

Tube Formation Assay: Assess the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane matrix in the presence of IL-6 and potential inhibitors.

-

Migration (Wound Healing) Assay: Measure the rate of endothelial cell migration to close a "wound" in a confluent cell monolayer.

-

Sprouting Assay: Quantify the formation of new sprouts from endothelial cell-coated beads embedded in a fibrin gel, a 3D model of angiogenesis.[9]

Experimental Workflow: In Vitro Angiogenesis Assay

Caption: A generalized workflow for assessing the impact of inhibitors on in vitro angiogenesis.

References

- 1. IL-6 trans-Signaling Impairs Sprouting Angiogenesis by Inhibiting Migration, Proliferation and Tube Formation of Human Endothelial Cells | MDPI [mdpi.com]

- 2. IL6-STAT3-HIF signaling and therapeutic response to the angiogenesis inhibitor sunitinib in ovarian clear cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 6. Angiogenesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Boswellic Acid Enhances Gemcitabine’s Inhibition of Hypoxia-Driven Angiogenesis in Human Endometrial Cancer [mdpi.com]

- 9. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Angiogenesis Inhibitor 6 (Canthin-6-one)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. Tumors recruit their own blood supply to obtain necessary oxygen and nutrients for expansion. Inhibiting this process is a key strategy in cancer therapy. Angiogenesis Inhibitor 6, identified as Canthin-6-one , is an indole alkaloid derived from natural products.[1][2] Recent in vivo studies have demonstrated its potential as an anti-angiogenic agent that operates independently of the well-characterized Vascular Endothelial Growth Factor A (VEGFA)/VEGF Receptor 2 (VEGFR2) pathway, suggesting its utility as a novel therapeutic agent, potentially in combination with existing VEGFR inhibitors.[1][3][4]

Canthin-6-one exerts its anti-angiogenic effects by inhibiting the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.[1][2] This document provides detailed protocols for in vivo experimental evaluation of Canthin-6-one using a zebrafish tumor xenograft model, based on established methodologies.

Mechanism of Action

Canthin-6-one inhibits angiogenesis by impairing endothelial cell proliferation.[1][2] Notably, its mechanism is distinct from many clinically approved angiogenesis inhibitors that target the VEGFA/VEGFR2 signaling cascade.[1][3][4] Studies have shown that Canthin-6-one does not inhibit the VEGFA-induced phosphorylation of VEGFR2 or the downstream phosphorylation of the extracellular signal-regulated kinase (Erk).[1] This suggests that Canthin-6-one acts on alternative pathways that are crucial for endothelial cell division and vessel sprouting.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro experiments evaluating the efficacy of Canthin-6-one.

Table 1: In Vivo Efficacy of Canthin-6-one on Zebrafish Vascular Development

| Model System | Treatment Group | Concentration | Endpoint | Result | Reference |

| Tg(fli1a:EGFP) Zebrafish Embryos | Control | 0.2% DMSO | Intersegmental Vessel (ISV) Development | Normal Development | [1] |

| Canthin-6-one | 10 µM | Intersegmental Vessel (ISV) Development | Mild Inhibition | [3] | |

| Canthin-6-one | 15 µM | Intersegmental Vessel (ISV) Development | Moderate Inhibition | [3] | |

| Canthin-6-one | 20 µM | Intersegmental Vessel (ISV) Development | Strong Inhibition | [1] | |

| Tg(fli1a:H2B-mCherry) Zebrafish | Control | 0.2% DMSO | ISV Endothelial Cell Number (at 48 hpf) | ~13 cells/vessel | [5] |

| Canthin-6-one | 20 µM | ISV Endothelial Cell Number (at 48 hpf) | Significantly Reduced (~8 cells/vessel) | [5] |

Table 2: Efficacy of Canthin-6-one on Tumor-Associated Angiogenesis

| Model System | Treatment Group | Concentration | Endpoint | Result | Reference |

| Zebrafish B16F10 Melanoma Xenograft | Control | 0.2% DMSO | Tumor-Associated Neovascularization | Robust Vessel Growth | [3] |

| Canthin-6-one | 20 µM | Tumor-Associated Neovascularization | Impaired Vessel Growth | [1][3] | |

| Sunitinib (VEGFR inhibitor) | 20 µM | Tumor-Associated Neovascularization | Impaired Vessel Growth | [3] |

Experimental Protocols

Protocol 1: Zebrafish Tumor Xenograft Angiogenesis Assay

This protocol details the procedure for evaluating the effect of Canthin-6-one on tumor-induced angiogenesis in vivo using a zebrafish melanoma xenograft model.[6][7]

Materials:

-

Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1a:EGFP))

-

B16F10 melanoma cells (or other tumor cell line)

-

Canthin-6-one (this compound)

-

Dimethyl sulfoxide (DMSO)

-

E3 embryo medium

-

Tricaine (MS-222) for anesthesia

-

Microinjection apparatus (stereomicroscope, micromanipulator, microinjector)

-

Cell culture reagents

-

Fluorescence microscope for imaging

Workflow Diagram:

Procedure:

-

Cell Preparation:

-

Culture B16F10 melanoma cells under standard conditions.

-

On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in PBS at a final concentration of 3-10 x 10⁷ cells/mL. Keep the cell suspension on ice.[6]

-

-

Zebrafish Embryo Preparation:

-

Set up natural crosses of Tg(fli1a:EGFP) adult zebrafish.

-

Collect embryos and raise them at 28.5°C in E3 embryo medium.

-

At 2 days post-fertilization (dpf), select healthy, developing embryos for injection.

-

-

Microinjection:

-

Anesthetize the 2 dpf embryos using Tricaine.

-

Align the embryos on an injection plate.

-

Using a microinjector, inject approximately 100-200 tumor cells into the perivitelline space or yolk sac of each embryo.[7]

-

-

Compound Administration:

-

Immediately following injection, transfer the embryos to fresh E3 medium.

-

Prepare a stock solution of Canthin-6-one in DMSO. Prepare the final treatment solution by diluting the stock in E3 medium to the desired concentration (e.g., 20 µM). Ensure the final DMSO concentration is consistent across all groups (e.g., 0.2%) and included as a vehicle control.[3]

-

Incubate the injected embryos in the treatment or control solutions.

-

-

Incubation and Monitoring:

-

Incubate the embryos at a slightly elevated temperature (e.g., 33°C) to facilitate tumor cell growth for 2 days.[6]

-

Monitor the health and development of the embryos daily.

-

-

Imaging and Quantification:

-

At 2 days post-transplantation (dpt), anesthetize the larvae.

-

Mount the larvae in a suitable medium for imaging (e.g., low-melting-point agarose).

-

Using a fluorescence microscope or a light-sheet microscope, capture images of the tumor graft and the surrounding vasculature.[3]

-

Quantify the extent of tumor-associated angiogenesis. This can be done by measuring the number of new vessel sprouts directed towards the tumor, the total length of these vessels, or the vascularized area around the tumor.

-

Protocol 2: Analysis of Developmental Angiogenesis

This protocol is used to assess the direct effect of Canthin-6-one on developmental angiogenesis, independent of a tumor.

Materials:

-

Same as Protocol 1, excluding tumor cells.

Procedure:

-

Zebrafish Embryo Preparation:

-

Collect Tg(fli1a:EGFP) or Tg(fli1a:H2B-mCherry) embryos and raise them in E3 medium.

-

-

Compound Administration:

-

At 16 hours post-fertilization (hpf), just before the start of intersegmental vessel (ISV) sprouting, transfer the embryos into 6-well plates.[1]

-

Add the Canthin-6-one treatment solution or DMSO vehicle control to the wells at the desired final concentrations (e.g., 10, 15, 20 µM).

-

-

Incubation:

-

Incubate the embryos at 28.5°C until 48 hpf.

-

-

Imaging and Analysis:

-

At 48 hpf, anesthetize the embryos and mount them for imaging.

-

Capture lateral images of the trunk vasculature using a fluorescence microscope.

-

For Tg(fli1a:EGFP) embryos: Analyze the morphology of the ISVs. Score for defects such as incomplete sprouting, lack of dorsal-ventral extension, or absent vessels.

-

For Tg(fli1a:H2B-mCherry) embryos: Quantify the number of fluorescent endothelial cell nuclei within a defined number of ISVs to directly measure the effect on endothelial cell number.[5]

-

Conclusion

Canthin-6-one (this compound) presents a promising profile as a novel anti-angiogenic agent with a mechanism of action that is complementary to existing therapies. The provided in vivo protocols using the zebrafish model offer robust, rapid, and visually tractable methods to further investigate its efficacy and mechanism. These assays are well-suited for preclinical screening and for elucidating the specific molecular pathways targeted by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Canthin-6-One Inhibits Developmental and Tumour-Associated Angiogenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

- 6. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Angiogenesis Inhibitor 6 in a Mouse Tumor Model

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. Tumors induce their own blood supply by secreting various pro-angiogenic factors. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy.[1] Angiogenesis Inhibitor 6 has been identified as a novel, non-tyrosine kinase anti-angiogenic agent.[2] It functions as an endothelin inhibitor, targeting a key pathway in the development of new blood vessels within the tumor microenvironment.[3][4]

The endothelin (ET) system, particularly endothelin-1 (ET-1) and its receptors (ETA and ETB), plays a significant role in tumor progression. ET-1 can directly stimulate endothelial cell proliferation, migration, and invasion via the ETB receptor.[1][5] Additionally, through the ETA receptor on tumor cells, ET-1 can indirectly promote angiogenesis by upregulating the expression of other potent pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[5][6] this compound, by disrupting this signaling cascade, presents a promising approach for anti-cancer therapy.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a preclinical mouse tumor model. The provided methodologies are intended to guide researchers in evaluating the anti-tumor and anti-angiogenic efficacy of this compound.

Mechanism of Action: Endothelin-Mediated Angiogenesis

This compound exerts its anti-angiogenic effects by inhibiting the endothelin signaling pathway. This pathway contributes to neovascularization through both direct and indirect mechanisms.

-

Direct Pathway: Endothelin-1 (ET-1), secreted by tumor cells and other cells in the tumor microenvironment, can bind to the Endothelin B (ETB) receptor on endothelial cells. This binding initiates downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels.[1][5]

-

Indirect Pathway: ET-1 can also bind to the Endothelin A (ETA) receptor on tumor cells. This interaction triggers intracellular signaling that leads to the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6] HIF-1α, in turn, acts as a transcription factor, promoting the expression and secretion of Vascular Endothelial Growth Factor (VEGF).[5][6] VEGF is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, further driving angiogenesis.[5]

By inhibiting this system, this compound aims to disrupt these pro-angiogenic signals, thereby reducing tumor vascularization and impeding tumor growth.

Data Presentation

The following tables provide a template for presenting quantitative data from in vivo studies with this compound. Efficacy is typically assessed by measuring tumor growth inhibition and reduction in microvessel density.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle Control | 10 | 1250 ± 150 | - |

| This compound (10 mg/kg) | 10 | 625 ± 80 | 50 |

| This compound (25 mg/kg) | 10 | 375 ± 50 | 70 |

| Positive Control (e.g., Sunitinib) | 10 | 400 ± 60 | 68 |

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Tumor Microvessel Density (MVD)

| Treatment Group | Mean MVD (vessels/field) ± SEM | Reduction in MVD (%) |

|---|---|---|

| Vehicle Control | 25 ± 3 | - |

| This compound (10 mg/kg) | 15 ± 2 | 40 |

| This compound (25 mg/kg) | 10 ± 1.5 | 60 |

| Positive Control (e.g., Sunitinib) | 11 ± 2 | 56 |

Note: Data presented are hypothetical and for illustrative purposes only. MVD is quantified by CD31 immunohistochemistry.

Experimental Protocols

The following protocols provide a general framework for evaluating this compound. Specific parameters such as cell numbers, drug concentrations, and timing should be optimized for the chosen tumor model.

Protocol 1: Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model, treatment with this compound, and monitoring of tumor growth.

Materials:

-

Human cancer cell line (e.g., Kaposi's sarcoma, oral squamous cell carcinoma)

-

Immunocompromised mice (e.g., Nude, SCID)

-

Sterile PBS, cell culture medium

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)

-

Calipers

Procedure:

-

Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, different doses of this compound, positive control).

-

Drug Preparation and Administration: Prepare this compound in the appropriate vehicle. The optimal dose and administration route (e.g., intraperitoneal, oral gavage) should be determined in preliminary studies. As a starting point for an endothelin antagonist, a dose range of 10-50 mg/kg/day can be explored.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Protocol 2: Immunohistochemistry for Microvessel Density (CD31 Staining)

This protocol is for the quantification of blood vessels in tumor tissue sections as a measure of angiogenesis.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Xylene, ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibody: anti-CD31 (PECAM-1)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tumor sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate sections with the primary anti-CD31 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.

-

Detection: Add DAB substrate and incubate until a brown color develops.

-

Counterstaining: Lightly counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and mount with a coverslip.

-

Quantification: Capture images from several random fields of each tumor section. Count the number of CD31-positive vessels per field. The average count represents the microvessel density (MVD).

Protocol 3: In Vivo Matrigel Plug Assay

This assay directly assesses the effect of this compound on the formation of new blood vessels in vivo.

Materials:

-

Growth factor-reduced Matrigel

-

Pro-angiogenic factor (e.g., bFGF or VEGF)

-

This compound

-

Mice (e.g., C57BL/6)

-

Hemoglobin quantification kit

Procedure:

-

Preparation of Matrigel Mixture: On ice, mix Matrigel with the pro-angiogenic factor and either this compound or vehicle.

-

Injection: Subcutaneously inject the Matrigel mixture into the flanks of the mice. The Matrigel will form a solid plug at body temperature.

-

Incubation: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

-

Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

-

Analysis:

-

Visual Assessment: Photograph the plugs to visually assess the degree of vascularization.

-

Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a commercially available kit. The amount of hemoglobin is proportional to the number of red blood cells, and thus, the extent of vascularization.

-

Immunohistochemistry: The plugs can also be fixed, sectioned, and stained for CD31 as described in Protocol 2.

-

Troubleshooting

-

Low Tumor Take Rate: Ensure the viability of the injected cells. Consider using a different mouse strain or co-injecting with Matrigel.

-

High Variability in Tumor Growth: Increase the number of mice per group to improve statistical power. Ensure consistent injection technique.

-

Toxicity of the Inhibitor: Monitor mice for signs of toxicity (e.g., weight loss, lethargy). If toxicity is observed, consider reducing the dose or changing the administration schedule.

-

No Inhibition of Angiogenesis: The dose of this compound may be too low. Perform a dose-response study. Ensure the chosen tumor model is dependent on the endothelin pathway for angiogenesis.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in a mouse tumor model. By following these protocols, researchers can assess the anti-tumor and anti-angiogenic efficacy of this novel compound. It is crucial to optimize the experimental conditions for each specific tumor model to obtain reliable and reproducible results. The inhibition of the endothelin pathway represents a promising strategy for cancer therapy, and thorough preclinical investigation is essential to determine the full potential of this compound.

References

- 1. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]

- 2. Frontiers | Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma [frontiersin.org]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]

- 5. The RAG 2 mouse model for xenografted human oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mouse model for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Angiogenesis Inhibitor 6

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[3][4] Consequently, inhibitors targeting this pathway are of significant interest in therapeutic development, particularly in oncology.

Angiogenesis Inhibitor 6 is a novel small molecule designed to potently and selectively inhibit angiogenesis. These application notes provide detailed protocols for assessing the in vitro activity of this compound using common cell-based assays, including endothelial cell proliferation, migration, and tube formation assays.

Mechanism of Action

This compound is hypothesized to exert its anti-angiogenic effects by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the intracellular tyrosine kinase domain of VEGFR-2, it prevents receptor autophosphorylation upon VEGF-A binding.[5] This blockade inhibits the initiation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4]

References

- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 2. Cell Angiogenesis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. cusabio.com [cusabio.com]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Matrigel Plug Assay for Evaluating "Angiogenesis Inhibitor 6"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo Matrigel plug assay, a robust method for assessing the efficacy of potential anti-angiogenic compounds such as "Angiogenesis Inhibitor 6." The protocol outlines the necessary reagents, step-by-step experimental procedures, and methods for quantitative analysis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Matrigel plug assay is a widely used in vivo model to quantify both pro- and anti-angiogenic activities.[1][2][3][4] Matrigel is a soluble basement membrane extract derived from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, which is rich in extracellular matrix proteins like laminin and collagen IV.[5] When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it forms a solid gel plug that supports the ingrowth of new blood vessels.[1][2][3] The effect of an investigational compound, such as "this compound," can be evaluated by incorporating it into the Matrigel plug and subsequently assessing the extent of vascularization.

Experimental Protocol

This protocol provides a comprehensive methodology for conducting the Matrigel plug assay to test the anti-angiogenic properties of "this compound."

Materials and Equipment:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.[2][6]

-

Matrigel: Growth factor-reduced Matrigel Matrix.

-

Pro-angiogenic Factors: Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).

-

Test Compound: this compound.

-

Control Vehicle: Solvent used to dissolve this compound.

-

Anesthesia: Ketamine/Xylazine cocktail or equivalent.

-

Surgical Tools: Scalpels, forceps.

-

Reagents for Analysis: Formalin, paraffin, antibodies for immunohistochemistry (e.g., anti-CD31 or anti-CD34), hematoxylin and eosin (H&E).

-

Equipment: Ice-cold syringes and needles (24G), centrifuge, microscope, image analysis software.

Experimental Workflow Diagram:

References

- 1. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]

- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Matrigel Plug In Vivo Angiogenesis Assay [bio-protocol.org]

Application Notes and Protocols: A Framework for Preclinical Evaluation of Angiogenesis Inhibitor 6 in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical experimental design of "Angiogenesis inhibitor 6," also identified as Compound 8, a novel non-tyrosine kinase inhibitor with potent anti-angiogenic and antitumor properties. This document outlines detailed protocols for in vitro and in vivo studies to evaluate its synergistic potential when used in combination with standard chemotherapy agents.

Disclaimer: "this compound (Compound 8)" is a novel compound with limited publicly available data. The experimental design and data presented here are based on a closely related compound, referred to as "compound 22" in scientific literature, which also functions as a non-tyrosine kinase anti-angiogenic agent acting through the HIF-1α pathway. This information should be used as a template and adapted based on the specific characteristics of this compound.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1] Angiogenesis inhibitors aim to disrupt this process, thereby starving the tumor of essential nutrients and oxygen.[2] "this compound (Compound 8)" has been identified as a promising non-tyrosine kinase inhibitor with anti-angiogenic and antitumor activities.[3] Combining angiogenesis inhibitors with conventional chemotherapy is a promising strategy to enhance therapeutic efficacy.[4][5] Chemotherapy can induce a transient "normalization" of the tumor vasculature, improving the delivery and efficacy of cytotoxic drugs, while angiogenesis inhibitors can potentiate the effects of chemotherapy by disrupting the tumor microenvironment.[4]

This document provides a detailed experimental workflow to investigate the combination of this compound with a standard chemotherapeutic agent (e.g., Paclitaxel) in a preclinical setting.

Mechanism of Action: The HIF-1α Connection

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α drives the expression of numerous pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), leading to new blood vessel formation.

"this compound" is presumed to function, similarly to "compound 22," by inhibiting pro-angiogenic signaling under hypoxic conditions through the destabilization of HIF-1α. This, in turn, blocks downstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately impairing endothelial cell migration and proliferation.[6]

Figure 1. Proposed signaling pathway of this compound.

Experimental Design Workflow

A multi-stage approach is recommended to comprehensively evaluate the combination therapy.

Figure 2. Staged experimental workflow.

In Vitro Efficacy Studies

Cell Lines

-

Human Umbilical Vein Endothelial Cells (HUVECs): For angiogenesis-specific assays.

-

Cancer Cell Lines: A panel relevant to the intended therapeutic area (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

Monotherapy Dose-Response

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the chosen chemotherapeutic agent (e.g., Paclitaxel) on both endothelial and cancer cell lines.

Protocol:

-

Seed cells in 96-well plates.

-

Treat with a serial dilution of each compound.

-

Incubate for 72 hours.

-

Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo® assay).

-

Calculate IC50 values.

Combination Studies

Objective: To assess for synergistic, additive, or antagonistic effects of the combination therapy.

Protocol:

-

Based on IC50 values, design a dose matrix of this compound and the chemotherapeutic agent.

-

Treat cells with the drug combinations for 72 hours.

-

Assess cell viability.

-

Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).

Endothelial Tube Formation Assay

Objective: To evaluate the effect of the combination therapy on the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Seed HUVECs onto the Matrigel®.

-

Treat with this compound, chemotherapy, or the combination.

-

Incubate for 6-18 hours.[8]

-

Quantify tube formation by measuring parameters such as total tube length and number of branch points using imaging software.[4][9]

3D Spheroid Invasion Assay

Objective: To model tumor invasion and the effect of the combination therapy in a more physiologically relevant 3D environment.

Protocol:

-

Generate tumor cell spheroids in ultra-low attachment 96-well plates.[2][10]

-

Embed the spheroids in an extracellular matrix (e.g., Matrigel® or collagen I).[10][11]

-

Treat with the compounds.

-

Monitor spheroid invasion over several days using microscopy.[12]

-

Quantify the area of invasion.

In Vivo Efficacy Studies

Animal Model

-

Immunocompromised Mice: (e.g., athymic nude or NOD/SCID mice) are suitable for xenograft models.[13]

Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.

Protocol:

-

Subcutaneously implant cancer cells (e.g., MDA-MB-231) into the flank of the mice.[13]

-

Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.[13]

-

Randomize mice into four groups:

-

Vehicle Control

-

This compound alone

-

Chemotherapy alone

-

This compound + Chemotherapy

-

-

Administer treatments according to a predetermined schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Presentation: In Vivo Efficacy

Table 1: Representative In Vivo Efficacy Data (Based on "compound 22" data) [6]

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1200 ± 150 | - |

| This compound | 660 ± 120 | 45% |

| Chemotherapy (e.g., Paclitaxel) | 540 ± 100 | 55% |

| Combination | 240 ± 80 | 80% |

Analysis of Tumor Microenvironment

Objective: To assess the mechanistic effects of the combination therapy on the tumor microenvironment.

Protocols:

-

Immunohistochemistry (IHC):

-

CD31: To quantify microvessel density (MVD) as a measure of angiogenesis.

-

Ki-67: To assess cell proliferation.

-

TUNEL Staining: To measure apoptosis.

-

-

Western Blot Analysis:

-

Extract proteins from tumor lysates to measure the levels of HIF-1α, VEGF, and key proteins in the MAPK pathway.

-

Data Presentation: Tumor Microenvironment Analysis

Table 2: Representative Tumor Microenvironment Data

| Treatment Group | Microvessel Density (CD31+ vessels/field) | Proliferation Index (% Ki-67+ cells) | Apoptotic Index (% TUNEL+ cells) |

| Vehicle Control | 25 ± 5 | 70 ± 10 | 5 ± 2 |

| This compound | 12 ± 3 | 50 ± 8 | 15 ± 4 |

| Chemotherapy | 20 ± 4 | 30 ± 6 | 40 ± 7 |

| Combination | 8 ± 2 | 20 ± 5 | 60 ± 9 |

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in combination with chemotherapy. By systematically assessing the in vitro and in vivo efficacy and elucidating the underlying mechanisms of action, researchers can generate the necessary data to support the further development of this promising therapeutic strategy. The use of a closely related compound as a data template underscores the importance of conducting these experiments to determine the specific properties of this compound.

References

- 1. Angiogenesis Inhibitors for Cancer|The Angiogenesis Foundation [angio.org]

- 2. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]

- 11. Spheroid Invasion Assay - Creative Biolabs [creative-biolabs.com]

- 12. sartorius.com [sartorius.com]

- 13. benchchem.com [benchchem.com]

Application Notes: Immunohistochemical Analysis of Angiogenesis Following "Angiogenesis Inhibitor 6" Treatment

References

- 1. Angiogenesis Inhibitors - NCI [cancer.gov]

- 2. Angiogenesis Inhibitors | American Cancer Society [cancer.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. cusabio.com [cusabio.com]

- 5. What are Angiogenesis Inhibitors? Know Before Treatment | MD Anderson Cancer Center [mdanderson.org]

- 6. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sysy-histosure.com [sysy-histosure.com]

- 11. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue | PLOS One [journals.plos.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Comparative analysis of microvessel density quantified through the immunohistochemistry expression of CD34 and CD105 in rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]

- 17. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Angiogenesis Inhibitor X Concentration for In Vitro Assays

This guide provides technical support for researchers, scientists, and drug development professionals working with a novel angiogenesis inhibitor, referred to here as "Angiogenesis Inhibitor X," to determine its optimal concentration for in vitro assays. Due to the limited specific data available for "Angiogenesis inhibitor 6," this document serves as a comprehensive, generalized framework for characterizing any new anti-angiogenic compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Angiogenesis Inhibitor X in in vitro assays?

A1: For a novel compound with unknown potency, a wide concentration range should be tested initially. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps in identifying the effective concentration window while minimizing the risk of missing the active range. It is advisable to perform a literature search for compounds with similar structures or targets to inform a more targeted starting concentration range.

Q2: How do I distinguish between anti-angiogenic effects and general cytotoxicity?

A2: This is a critical step. An ideal angiogenesis inhibitor should impede endothelial cell functions like migration and tube formation at concentrations that are not cytotoxic. It is essential to run a cell viability or cytotoxicity assay in parallel with your functional angiogenesis assays. Assays such as MTT, XTT, or a live/dead cell staining can be used. If the inhibitor shows activity in a functional assay only at concentrations that also reduce cell viability, its effects may be due to toxicity rather than a specific anti-angiogenic mechanism.

Q3: My negative control (vehicle) is showing an inhibitory effect. What could be the cause?

A3: The vehicle, often DMSO, can be toxic to endothelial cells at higher concentrations. It is crucial to ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level, typically ≤ 0.1%. If inhibition is still observed, consider testing a lower concentration of the vehicle or using an alternative solvent.

Q4: I am not observing any inhibition of angiogenesis in my assays, even at high concentrations. What should I do?

A4: There are several possibilities:

-

Compound Inactivity: The inhibitor may not be effective against the specific cell type or the signaling pathway you are studying.

-

Solubility Issues: The compound may not be fully dissolved at higher concentrations. Visually inspect your stock solutions for any precipitate.

-

Assay Conditions: The pro-angiogenic stimulus used in your assay (e.g., VEGF, bFGF) might be at a saturating concentration, making it difficult for the inhibitor to compete. Consider reducing the concentration of the stimulating factor.

-

Cell Passage Number: Endothelial cells can lose their angiogenic potential at high passage numbers. It is recommended to use low-passage cells for these assays.

Troubleshooting Guides

Troubleshooting the Endothelial Cell Tube Formation Assay

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No tube formation in the positive control (e.g., VEGF-stimulated cells). | 1. Low-quality or improperly thawed extracellular matrix (ECM) gel.2. Endothelial cells are of high passage number or unhealthy.3. Sub-optimal cell seeding density. | 1. Use a fresh vial of ECM gel and ensure it is thawed on ice to prevent premature polymerization.2. Use low-passage endothelial cells (e.g., HUVECs between passages 3-7).3. Optimize cell seeding density; typically 1-2 x 10^4 cells per well of a 96-well plate. |

| Inconsistent tube formation across replicate wells. | 1. Uneven coating of the ECM gel.2. Bubbles in the ECM gel.3. Inconsistent cell seeding. | 1. Ensure the plate is pre-chilled and the ECM gel is added carefully to the center of the well and allowed to spread evenly.2. Avoid introducing bubbles when pipetting the ECM gel.3. Mix the cell suspension thoroughly before seeding each well. |

| Cells are forming clumps instead of networks. | 1. Cell seeding density is too high.2. Cells were handled too roughly during preparation, leading to aggregation. | 1. Perform a cell titration experiment to find the optimal seeding density.2. Handle cells gently and ensure a single-cell suspension before seeding. |

| High background of dead cells in inhibitor-treated wells. | 1. The inhibitor concentration is cytotoxic.2. The vehicle (e.g., DMSO) concentration is too high. | 1. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of the inhibitor.2. Ensure the final vehicle concentration is at a non-toxic level (e.g., ≤ 0.1%). |

Experimental Protocols & Data Presentation

Determining the Optimal Concentration of Angiogenesis Inhibitor X

The following table summarizes a typical experimental workflow for determining the optimal concentration of a novel angiogenesis inhibitor.

| Experiment | Purpose | Typical Concentration Range for Initial Screening | Primary Endpoint(s) |

| Cell Proliferation/Viability Assay (e.g., MTT) | To determine the cytotoxic concentration and the non-toxic working range of the inhibitor. | 1 nM - 100 µM | IC50 (50% inhibitory concentration) for cell viability. |

| Endothelial Cell Tube Formation Assay | To assess the inhibitor's effect on the ability of endothelial cells to form capillary-like structures. | 1 nM - 10 µM (or up to the highest non-toxic concentration) | Total tube length, number of junctions, number of loops. |

| Cell Migration Assay (e.g., Wound Healing/Scratch Assay) | To evaluate the inhibitor's effect on endothelial cell migration, a key step in angiogenesis. | 1 nM - 10 µM (or up to the highest non-toxic concentration) | Rate of wound closure (%). |

Protocol 1: Cell Proliferation/Viability (MTT) Assay

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of Angiogenesis Inhibitor X in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Endothelial Cell Tube Formation Assay

-

Plate Coating: Thaw extracellular matrix (ECM) gel on ice. Pipette 50 µL of the cold ECM gel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation: Harvest a single-cell suspension of endothelial cells and resuspend them in basal medium containing a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF), along with various concentrations of Angiogenesis Inhibitor X or vehicle control.

-

Cell Seeding: Seed the cell suspension onto the solidified ECM gel at a density of 1-2 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging: Visualize and capture images of the tube networks using a microscope.

-

Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

Protocol 3: Cell Migration (Wound Healing/Scratch) Assay

-

Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a linear scratch in the center of the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Inhibitor Treatment: Add culture medium containing a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF) and various concentrations of Angiogenesis Inhibitor X or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 12, 24 hours).

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.

Visualizations: Signaling Pathways and Workflows

Caption: Generalized VEGF signaling pathway, a common target for angiogenesis inhibitors.

Caption: Experimental workflow for determining the optimal in vitro concentration.

Caption: A decision tree for troubleshooting common issues in tube formation assays.

Technical Support Center: Overcoming Resistance to Angiogenesis Inhibitor 6

Disclaimer: "Angiogenesis Inhibitor 6" is a placeholder name. The following troubleshooting guide is based on well-documented resistance mechanisms observed with commonly used angiogenesis inhibitors that target the VEGF signaling pathway, such as bevacizumab, sunitinib, and sorafenib. The principles and protocols described here are broadly applicable to research in this field.

Frequently Asked Questions (FAQs)

Q1: My cancer cells are showing reduced sensitivity to this compound in vitro. What are the possible reasons?

A1: Reduced sensitivity in vitro, also known as intrinsic or acquired resistance, can be multifactorial. Key reasons include:

-

Activation of alternative signaling pathways: Cancer cells can compensate for the inhibition of one pro-angiogenic pathway by upregulating others, such as the FGF/FGFR, HGF/c-MET, or PDGF/PDGFR pathways.[1][2][3]

-

Autocrine signaling: The cancer cells themselves may produce angiogenic factors that they also have receptors for, creating a self-sustaining loop that is not fully blocked by this compound.

-

Genetic alterations: Pre-existing or newly acquired mutations in genes downstream of the targeted pathway can render the inhibitor ineffective.[2]

Q2: My in vivo tumor model, which initially responded to this compound, has started to regrow. What are the likely mechanisms of this acquired resistance?

A2: Tumor regrowth after an initial response is a common challenge and points to several in vivo-specific resistance mechanisms:

-

Induction of Hypoxia: The inhibitor, by pruning blood vessels, can increase intratumoral hypoxia. This triggers the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of angiogenesis, leading to the upregulation of various pro-angiogenic factors, including VEGF itself, FGF2, and others.[4][5]

-

Recruitment of Pro-angiogenic Myeloid Cells: Hypoxia and other signals from the tumor can recruit bone marrow-derived cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which can promote angiogenesis and vasculogenesis.

-

Vessel Co-option: Instead of inducing the formation of new blood vessels (angiogenesis), tumor cells can hijack existing host vasculature to secure their blood supply. This is a non-angiogenic mechanism of vascularization and is a known mode of resistance to anti-angiogenic therapies.[6][7][8]

-

Increased Tumor Invasiveness: Treatment with angiogenesis inhibitors has been shown in some preclinical models to promote a more invasive and metastatic phenotype, potentially through the upregulation of pathways like HGF/c-MET.[3][9]

Q3: How can I determine if vessel co-option is the primary resistance mechanism in my tumor model?

A3: Differentiating between angiogenesis and vessel co-option requires careful histological and imaging analysis. Key indicators of vessel co-option include tumor cells growing along existing blood vessels without evidence of new vessel sprouting. Immunohistochemical staining for endothelial cell markers (like CD31) and pericyte markers (like α-SMA) can reveal the structure of the tumor vasculature. In vessel co-option, you would expect to see tumor cells in close association with mature, α-SMA-positive vessels, whereas in active angiogenesis, you would observe more immature, CD31-positive/α-SMA-negative vessel sprouts.[10][11][12][13] Advanced imaging techniques, such as intravital microscopy, can also be used to dynamically observe tumor cell interactions with the vasculature.[7]

Troubleshooting Guides

Problem 1: Inconsistent or no response to this compound in a xenograft model.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Inappropriate dose or administration schedule | Perform a dose-response study to determine the optimal concentration and frequency of administration for your specific model. | Identification of an effective dose and schedule that leads to significant tumor growth inhibition. |

| Intrinsic resistance of the cancer cell line | Screen a panel of cancer cell lines for their sensitivity to this compound in vitro before selecting one for in vivo studies. | Selection of a cell line that demonstrates sensitivity to the inhibitor, ensuring a valid model for studying acquired resistance. |

| Tumor model relies on non-targeted pathways | Characterize the angiogenic profile of your tumor model. Use techniques like ELISA or multiplex assays to measure the levels of various pro-angiogenic factors (VEGF, FGF2, HGF, etc.) in tumor lysates or conditioned media. | Understanding the key angiogenic drivers in your model, which may reveal that it is not primarily dependent on the pathway targeted by this compound. |

| Rapid development of acquired resistance | Implement early and longitudinal monitoring of tumor growth and vascular changes. Collect tumor samples at different time points (pre-treatment, during response, and at relapse) for molecular analysis. | Identification of the timeline of resistance development and the associated molecular changes, providing insights into the resistance mechanisms. |

Problem 2: Increased tumor invasion or metastasis following treatment with this compound.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Induction of a pro-invasive phenotype | Analyze the expression and activation of invasion-related proteins, such as c-MET and AXL, in treated tumors using Western blotting or immunohistochemistry. | Confirmation of the upregulation of pro-invasive signaling pathways, which could be driving the observed phenotype. |

| Hypoxia-driven epithelial-to-mesenchymal transition (EMT) | Assess the expression of EMT markers (e.g., Snail, Slug, vimentin, E-cadherin) in treated tumors. Measure tumor hypoxia using techniques like pimonidazole staining or photoacoustic imaging. | Correlation between increased hypoxia, induction of EMT, and the invasive phenotype. |

| Altered tumor microenvironment | Characterize the immune cell infiltrate in the tumor, paying close attention to myeloid cell populations (TAMs, MDSCs) using flow cytometry. | Identification of changes in the immune landscape that may contribute to a more aggressive tumor phenotype. |

Quantitative Data Summary

Table 1: Upregulation of c-MET and AXL in Sunitinib-Resistant Renal Cell Carcinoma (RCC)

| Marker | Patient Cohort | Finding | Clinical Correlation | Reference |

| c-MET | Sunitinib-treated mRCC patients | High c-MET expression was associated with shorter progression-free survival (PFS) and overall survival (OS). | High c-MET is a negative prognostic marker. | [14] |

| AXL | Sunitinib-treated ccRCC patients | AXL protein levels were elevated in sunitinib-treated tumors compared to untreated controls. | Higher AXL expression is associated with shorter OS. | [15] |

Table 2: Circulating Angiogenic Factors in Bevacizumab-Resistant Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model

| Analyte | Group | Relative Concentration (Resistant vs. Sensitive) | Reference |

| FGF2 | Bevacizumab-Resistant Tumors | Upregulated | [16] |

| FGFR3 | Bevacizumab-Resistant Tumors | Upregulated | [16] |

Key Experimental Protocols

Orthotopic Glioblastoma Xenograft Model for Studying Resistance

This protocol describes the establishment of a glioblastoma model to evaluate the efficacy and resistance mechanisms of anti-angiogenic therapies.[1][6][17][18]

-

Cell Culture: Culture patient-derived glioblastoma stem-like cells (GSCs) in appropriate stem cell medium.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID).

-

Intracranial Injection:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a small burr hole in the skull at predetermined coordinates.

-

Slowly inject 1x10^5 to 5x10^5 GSCs in 2-5 µL of sterile PBS into the brain parenchyma (e.g., striatum).

-

Seal the burr hole with bone wax and suture the scalp incision.

-

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.

-

Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound). Administer treatment as per the desired schedule (e.g., intraperitoneal injection twice weekly).

-

Endpoint Analysis: Monitor animal survival. At the experimental endpoint, perfuse the animals and harvest the brains for histological (IHC for CD31, α-SMA, Ki67) and molecular (Western blot, qPCR) analysis.

Immunohistochemistry (IHC) for Tumor Vasculature Assessment

This protocol allows for the visualization and quantification of blood vessels and their maturity.[10][13][19]

-

Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections onto charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against an endothelial marker (e.g., anti-CD31) and a pericyte/smooth muscle cell marker (e.g., anti-α-SMA).

-

Secondary Antibody and Detection: Use fluorescently-labeled secondary antibodies for dual staining or HRP-conjugated secondary antibodies with a DAB substrate for single staining.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI or hematoxylin. Dehydrate, clear, and mount with mounting medium.

-

Analysis: Quantify microvessel density (MVD) by counting CD31-positive structures. Assess vessel maturity by co-localization of CD31 and α-SMA signals.

Western Blot for Phosphorylated Receptor Tyrosine Kinases

This protocol is for detecting the activation of alternative receptor tyrosine kinases like c-MET.[20][21][22][23]

-

Protein Extraction: Lyse tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phospho-MET (Tyr1234/1235)).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the receptor (e.g., anti-total-MET) and a loading control (e.g., anti-GAPDH or anti-β-actin) for normalization.

Signaling Pathways and Experimental Workflows

Caption: Mechanisms of resistance to this compound.

Caption: Workflow for studying resistance in vivo.

References

- 1. Orthotopic glioblastoma stem-like cell xenograft model in mice to evaluate intra-arterial delivery of bevacizumab: from bedside to bench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Models and molecular mechanisms of blood vessel co-option by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]

- 7. Vessel co-option in primary human tumors and metastases: an obstacle to effective anti-angiogenic treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Vascular co-option in resistance to anti-angiogenic therapy [frontiersin.org]

- 9. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunohistochemistry of soft tissue tumours – review with emphasis on 10 markers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Practical and Comprehensive Immunohistochemical Approach to the Diagnosis of Superficial Soft Tissue Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Correlation of c-Met Expression and Outcome in Patients With Renal Cell Carcinoma Treated With Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A proangiogenic signature is revealed in FGF-mediated bevacizumab-resistant head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. benchchem.com [benchchem.com]

- 21. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. VEGF Receptor 2 Antibody | Cell Signaling Technology [cellsignal.com]

- 23. VEGF-A/VEGFR-2 signaling plays an important role for the motility of pancreas cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"Angiogenesis inhibitor 6" inconsistent results in angiogenesis assays

Welcome to the technical support center for Angiogenesis Inhibitor 6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their angiogenesis assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the intracellular kinase domain of VEGFR-2, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways, including the PLC-γ-PKC-MAPK and PI3K-Akt pathways.[1][][3][4] This inhibition prevents endothelial cell proliferation, migration, and tube formation, which are critical steps in the angiogenic process.[1][][3][4]

Q2: What are the common off-target effects observed with this compound?

A2: While this compound is designed for high selectivity towards VEGFR-2, some cross-reactivity with other receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), may occur at higher concentrations.[5][6] Such off-target effects can lead to unexpected cellular responses and contribute to assay variability. Common toxicities associated with this class of inhibitors in vivo include hypertension, proteinuria, and fatigue.[5][7][8]

Q3: What are the recommended solvent and storage conditions for this compound?